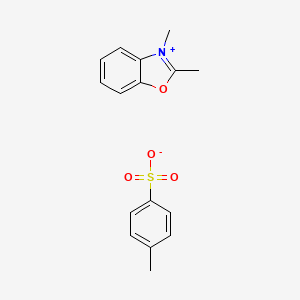

![molecular formula C6H3BrIN3 B1142670 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-18-9](/img/structure/B1142670.png)

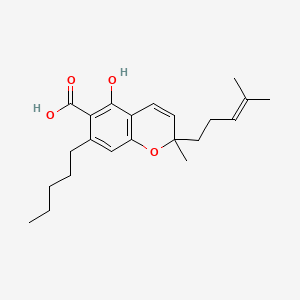

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Descripción general

Descripción

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of interest within the realm of organic chemistry, particularly in the synthesis and study of spirocyclic and diazaspiro compounds. These compounds are known for their unique chemical and physical properties which make them valuable in various chemical synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

Spirocyclic compounds, similar to Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate, are synthesized through methods that include intramolecular cyclization and nucleophilic displacement. A practical synthesis approach for related compounds involves the construction of the diazaspiro framework by intramolecular cyclization methods, such as the Fukuyama–Mitsunobu cyclization, starting from commercially available precursors (Gomi et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by the presence of a spirocyclic framework incorporating nitrogen atoms within the cycle. X-ray crystallography studies provide insights into the crystalline and molecular structures of these compounds, revealing their conformation and the spatial arrangement of substituents (Silaichev et al., 2012).

Chemical Reactions and Properties

Spirocyclic and diazaspiro compounds exhibit a variety of chemical reactions, including reactions with different aldehydes and ketones to form new compounds with potential biological activity. Their reactivity is influenced by the structural features, such as the presence of nitrogen atoms and the spirocyclic configuration, which can affect their chemical stability and reactivity patterns (Wang et al., 2020).

Physical Properties Analysis

The physical properties of diazaspiro compounds like Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can be assessed through spectroscopic methods (UV-Vis, FT-IR, NMR) and elemental analysis. These analyses help in understanding the compound's absorption characteristics, molecular vibrations, and the chemical environment of hydrogen and carbon atoms within the molecule (Lazic et al., 2017).

Aplicaciones Científicas De Investigación

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

1H-Pyrazolo[3,4-b]pyridines and Cancer Research

- Application Summary : Certain compounds within the 1H-Pyrazolo[3,4-b]pyridines family have shown potent anti-proliferative effects against selected cancer cell lines .

- Methods of Application : These compounds were screened for their anti-proliferative effects using flow cytometry assays against HCT cells .

- Results or Outcomes : Among the most potent anti-proliferative screened compounds, one particular compound showed significant effects in cell cycle analysis .

1H-Pyrazolo[3,4-b]pyridines and Antitumor Activity

- Application Summary : Certain compounds within the 1H-Pyrazolo[3,4-b]pyridines family have shown potent anti-proliferative effects against selected cancer cell lines .

- Methods of Application : These compounds were screened for their anti-proliferative effects using flow cytometry assays against HCT cells .

- Results or Outcomes : Among the most potent anti-proliferative screened compounds, one particular compound showed significant effects in cell cycle analysis .

Safety And Hazards

The safety information available indicates that 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is classified as Acute Tox. 3 Oral1. The hazard statements include H301 and the precautionary statements include P301 + P3101. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes34.

Direcciones Futuras

The future directions for the study and application of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine are not explicitly mentioned in the search results. However, given its potential as a TRK inhibitor2, further research could focus on its potential applications in cancer treatment.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

Propiedades

IUPAC Name |

7-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGDXYJRZOFKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NNC(=C21)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260154 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | |

CAS RN |

1357946-18-9 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

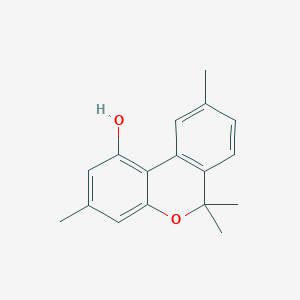

![2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile](/img/structure/B1142595.png)

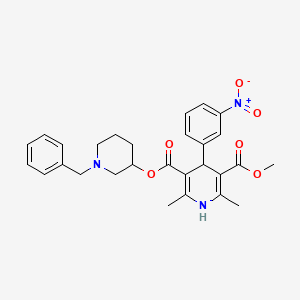

![[6R-(6|A,6a|A,10a|A)]-6a,7,8,10a-Tetrahydro-1-hydroxy-6,9-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-6-methanol](/img/structure/B1142607.png)